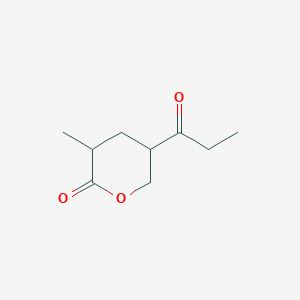
Ethyl 1,2,3,4-tetrahydroisoquinolin-1-ylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1,2,3,4-tetrahydroisoquinolin-1-ylphosphonate is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of an ethyl group, a tetrahydroisoquinoline ring, and a phosphonate group. Tetrahydroisoquinolines are known for their diverse biological activities and are found in various natural products and therapeutic agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,2,3,4-tetrahydroisoquinolin-1-ylphosphonate typically involves multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield. One common approach is the transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategy, which involves the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthetic methodologies are often applied to enhance the efficiency and environmental friendliness of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1,2,3,4-tetrahydroisoquinolin-1-ylphosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like H₂O₂ or TBHP.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: H₂O₂, TBHP
Reduction: NaBH₄
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted tetrahydroisoquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 1,2,3,4-tetrahydroisoquinolin-1-ylphosphonate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various alkaloids and bioactive molecules.
Biology: Studied for its potential neuroprotective and antineuroinflammatory properties.
Medicine: Investigated for its therapeutic potential in treating neurodegenerative disorders and other diseases.
Industry: Utilized in the development of chiral scaffolds for asymmetric catalysis
Wirkmechanismus
The mechanism of action of ethyl 1,2,3,4-tetrahydroisoquinolin-1-ylphosphonate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, including neuroinflammation and oxidative stress. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the ethyl and phosphonate groups.
N-Benzyl 1,2,3,4-Tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
Isoquinoline Alkaloids: A large group of natural products with diverse biological activities.
Uniqueness
Ethyl 1,2,3,4-tetrahydroisoquinolin-1-ylphosphonate is unique due to the presence of the ethyl and phosphonate groups, which confer distinct chemical and biological properties. These modifications enhance its potential as a versatile precursor for the synthesis of various bioactive molecules and therapeutic agents .
Eigenschaften
CAS-Nummer |
87992-90-3 |
|---|---|
Molekularformel |
C11H15NO3P- |
Molekulargewicht |
240.22 g/mol |
IUPAC-Name |
ethoxy(1,2,3,4-tetrahydroisoquinolin-1-yl)phosphinate |
InChI |
InChI=1S/C11H16NO3P/c1-2-15-16(13,14)11-10-6-4-3-5-9(10)7-8-12-11/h3-6,11-12H,2,7-8H2,1H3,(H,13,14)/p-1 |
InChI-Schlüssel |
YLTWZHJYRQGWCS-UHFFFAOYSA-M |
Kanonische SMILES |
CCOP(=O)(C1C2=CC=CC=C2CCN1)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


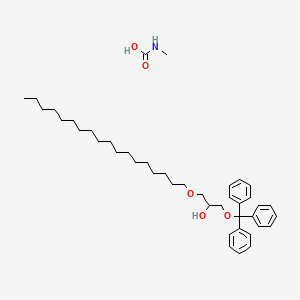
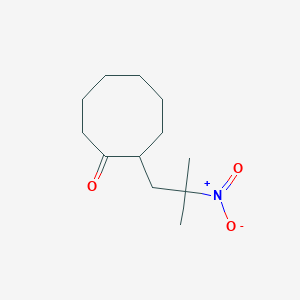
![1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride](/img/structure/B14376900.png)


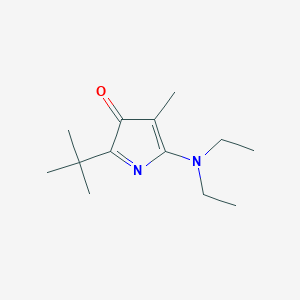

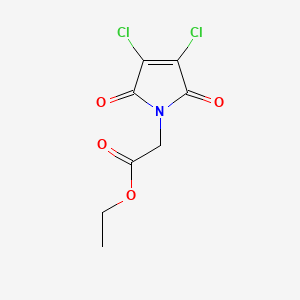
![Ethyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate](/img/structure/B14376933.png)
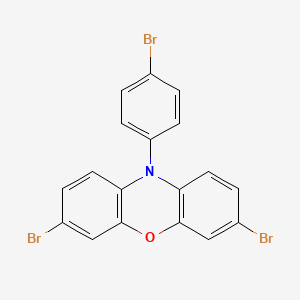
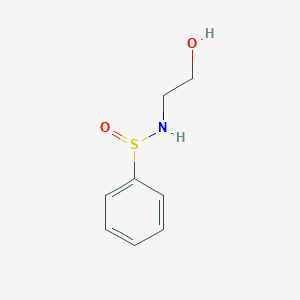
![3-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanal](/img/structure/B14376945.png)
